Despentamino Pentazido Tobramycin
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Overview
Description
Despentamino Pentazido Tobramycin is a derivative of the aminoglycoside antibiotic tobramycin. This compound is characterized by the presence of multiple azido groups, which can significantly alter its chemical properties and potential applications. Tobramycin itself is known for its effectiveness against Gram-negative bacteria, particularly Pseudomonas aeruginosa, and is commonly used in the treatment of various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Despentamino Pentazido Tobramycin involves multiple steps, starting from tobramycinOne common method involves the use of azidation reactions, where azido groups are introduced using reagents such as sodium azide under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the final product. The process would also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Despentamino Pentazido Tobramycin can undergo various chemical reactions, including:
Oxidation: The azido groups can be oxidized under specific conditions.
Reduction: The azido groups can be reduced to amines using reducing agents.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Various nucleophiles can be used to replace the azido groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido groups would yield amine derivatives of tobramycin .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Despentamino Pentazido Tobramycin is similar to that of tobramycin. It binds to the 30S subunit of bacterial ribosomes, disrupting protein synthesis and leading to bacterial cell death. The presence of azido groups may enhance its ability to penetrate bacterial cells or interact with other molecular targets .
Comparison with Similar Compounds
Despentamino Pentazido Tobramycin can be compared to other aminoglycoside antibiotics such as:
Gentamicin: Another aminoglycoside with a similar mechanism of action but different spectrum of activity.
Amikacin: Known for its effectiveness against a broader range of bacteria.
Neomycin: Commonly used in topical applications.
Properties
CAS No. |
468065-22-7 |
---|---|
Molecular Formula |
C18H27N15O9 |
Molecular Weight |
597.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-4-azido-2-[(1S,2S,3R,4S,6R)-4,6-diazido-3-[(2R,3R,5S,6R)-3-azido-6-(azidomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H27N15O9/c19-29-24-3-9-8(35)2-7(27-32-22)17(39-9)41-15-5(25-30-20)1-6(26-31-21)16(14(15)38)42-18-13(37)11(28-33-23)12(36)10(4-34)40-18/h5-18,34-38H,1-4H2/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI Key |
BVTUPQPVPDSWNJ-PBSUHMDJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N=[N+]=[N-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-])O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Canonical SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CO)O)N=[N+]=[N-])O)O)OC3C(CC(C(O3)CN=[N+]=[N-])O)N=[N+]=[N-])N=[N+]=[N-] |
Synonyms |
O-3-Azido-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[2,6-diazido-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1→4)]-1,3-diazido-1,2,3-trideoxy-D-myo-inositol |
Origin of Product |
United States |
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